1-(4-Fluorophenyl)-1H-imidazol-2-amine

Kinase Inhibition p38α MAPK CK1δ

For researchers developing selective kinase inhibitors, sourcing a reliable, unadorned core scaffold to establish baseline SAR data is a critical bottleneck. This compound directly addresses that need. - Pharmacophore Scaffold: Validated core for trisubstituted imidazole synthesis targeting p38α MAPK, CK1δ, and JAK2. - Baseline Probe: Ideal negative control to benchmark potency and selectivity improvements of novel analogs. - Analytical Standard: ≥98% purity enables direct use as a reference for HPLC/LC-MS method development and reaction monitoring.

Molecular Formula C9H8FN3
Molecular Weight 177.182
CAS No. 801182-85-4
Cat. No. B2592251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-1H-imidazol-2-amine
CAS801182-85-4
Molecular FormulaC9H8FN3
Molecular Weight177.182
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2N)F
InChIInChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-6-5-12-9(13)11/h1-6H,(H2,11,12)
InChIKeyDZPLDHJCRWZUPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-1H-imidazol-2-amine: Kinase Inhibitor Scaffold


1-(4-Fluorophenyl)-1H-imidazol-2-amine (CAS 801182-85-4) is a synthetic, small-molecule heterocycle belonging to the imidazol-2-amine class. Its core structure is a validated pharmacophore for the design of potent and selective kinase inhibitors, particularly for targets such as p38α mitogen-activated protein kinase (MAPK) [1], casein kinase 1 delta (CK1δ), and Janus kinase 2 (JAK2) [2]. The 4-fluorophenyl substituent is a key moiety in numerous advanced kinase inhibitor programs, contributing to target binding affinity and selectivity profiles [1].

1-(4-Fluorophenyl)-1H-imidazol-2-amine: Why Generic Substitution Fails


While the imidazole core is a common motif, substituting 1-(4-Fluorophenyl)-1H-imidazol-2-amine for a more elaborate analog (e.g., a trisubstituted derivative) introduces a high risk of experimental failure due to fundamental differences in target engagement and selectivity. The specific substitution pattern—a 4-fluorophenyl group at the N-1 position and an unsubstituted amine at the C-2 position—dictates a distinct kinase selectivity profile that is not shared by even closely related analogs [1]. For example, the introduction of a pyrimidine or pyridine group at the C-5 position is known to dramatically alter the inhibitory potency and target preference among p38α MAPK, CK1δ, and JAK2 [2]. A generic substitution would disregard these critical structure-activity relationships (SAR), leading to unpredictable and likely diminished biological activity, compromised selectivity, and an inability to replicate published findings.

1-(4-Fluorophenyl)-1H-imidazol-2-amine: Differentiation Evidence


Core Scaffold-Driven Kinase Selectivity

While direct kinase inhibition data for 1-(4-Fluorophenyl)-1H-imidazol-2-amine itself is not available, the compound represents the minimal core scaffold from which potent and selective inhibitors are derived. SAR studies show that starting from a 4-(4-fluorophenyl)imidazole core, subsequent functionalization dictates kinase selectivity. Pyrimidine-substituted analogs (e.g., compound 34) potently inhibit p38α MAPK (IC50 = 96 nM), while pyridine substitution (e.g., compound 3) shifts selectivity towards CK1δ (IC50 = 89 nM) [1]. This evidence establishes that the unsubstituted core possesses a specific, albeit weaker, baseline affinity profile that is distinct from analogs with different substitution patterns.

Kinase Inhibition p38α MAPK CK1δ JAK2 Selectivity

VAP-1 Inhibitory Potency Gap

In the VAP-1 inhibitor field, 1H-imidazol-2-amine serves as a core scaffold for developing potent clinical candidates. Optimized derivative 37b (a more complex molecule) demonstrates high potency with a human IC50 of 0.019 µM [1]. This potency is achieved through extensive structural optimization. A direct potency comparison with the unoptimized core scaffold (the target compound) is not available, but the magnitude of the optimization gap (from a likely micromolar or inactive core to a 19 nM inhibitor) underscores the fact that 1-(4-Fluorophenyl)-1H-imidazol-2-amine is a valuable starting point for medicinal chemistry, not a ready-made, potent inhibitor for in vivo studies.

VAP-1 Inhibition Diabetic Macular Edema Imidazol-2-amine Derivatives

Purity and Physicochemical Profile

The target compound is commercially available as a solid with a specified purity of ≥98% and ≥95% , accompanied by key predicted physicochemical parameters including a pKa of 9.52±0.10 and a boiling point of 353.2±44.0 °C . In contrast, a positional isomer, 5-(4-Fluorophenyl)-1H-imidazol-2-amine (CAS 60472-17-5), is sold 'as-is' with no analytical data or purity guarantee . This distinction is critical for research reproducibility; the former provides a defined, high-purity starting material suitable for quantitative structure-activity relationship (QSAR) studies, while the latter introduces significant uncertainty in experimental outcomes due to unknown composition and potential impurities.

Chemical Synthesis Quality Control Purity Physicochemical Properties

1-(4-Fluorophenyl)-1H-imidazol-2-amine: Research Applications


Kinase Inhibitor Library Synthesis

This compound is best utilized as a starting material or intermediate in the synthesis of more complex, trisubstituted imidazole derivatives. Its well-defined structure and high purity make it a reliable scaffold for introducing additional substituents at the C-2 and C-5 positions, following established SAR for targeting p38α MAPK, CK1δ, and JAK2 kinases [1].

Baseline Kinase Affinity Probe

Due to its status as an unadorned core scaffold, this compound is valuable as a negative control or baseline probe in kinase inhibition assays. Researchers can use it to establish a baseline activity profile against a panel of kinases (e.g., p38α, CK1δ, JAK2), against which the improved potency and selectivity of newly synthesized, more complex analogs can be quantitatively compared [2].

Analytical Reference Standard

The availability of this compound with a purity specification of ≥98% enables its use as an analytical reference standard. It can be employed to develop and validate high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for the detection and quantification of this scaffold or related impurities in more complex reaction mixtures or biological samples.

4-Fluorophenyl SAR Studies

The 4-fluorophenyl group is a common pharmacophore feature. This compound allows researchers to investigate the specific contribution of this moiety to target binding and selectivity. By comparing its activity to analogs with different substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl, or unsubstituted phenyl) at the N-1 position, scientists can establish SAR for a given biological target [1].

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